Fmoc-Phe-OSu Fmoc-Phe-OSu
Brand Name: Vulcanchem
CAS No.: 101214-43-1
VCID: VC21541716
InChI: InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
SMILES: C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C28H24N2O6
Molecular Weight: 484,51 g/mole

Fmoc-Phe-OSu

CAS No.: 101214-43-1

VCID: VC21541716

Molecular Formula: C28H24N2O6

Molecular Weight: 484,51 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Phe-OSu - 101214-43-1

Description

Fmoc-Phe-OSu, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine N-hydroxysuccinimide ester, is a crucial derivative of the amino acid L-phenylalanine. It is widely used in peptide synthesis due to its ability to facilitate the formation of peptide bonds while protecting the amine functionality of the amino acid. The compound is characterized by its molecular formula, C₂₈H₂₄N₂O₆, and a molecular weight of approximately 484.5 g/mol .

Synthesis and Applications

The synthesis of Fmoc-Phe-OSu typically involves the reaction of L-phenylalanine with Fmoc-OSu, a process that requires careful control of reaction conditions to achieve high yields and purity. This compound is primarily used in peptide synthesis, where it facilitates the formation of peptide bonds by protecting the amino group of phenylalanine. The Fmoc group can be easily removed under mild conditions, which is advantageous in solid-phase peptide synthesis .

Research Findings and Applications

Fmoc-Phe-OSu has been utilized in various peptide synthesis protocols, including the synthesis of bioactive peptides and peptide analogues. For instance, Fmoc-based solid-phase peptide synthesis has been applied to create GPR54-agonistic pentapeptide derivatives, which exhibit potent biological activities . The use of Fmoc-protected amino acids like Fmoc-Phe-OSu allows for efficient and selective peptide bond formation, which is crucial in producing peptides with specific biological functions.

Impurities and Challenges

In the synthesis of Fmoc-amino acids, predictable impurities can form, which may negatively affect peptide synthesis outcomes. For example, the presence of β-alanyl impurities can lead to the insertion of additional β-alanine residues into the peptide instead of the target amino acid . Therefore, careful purification and quality control are essential when using Fmoc-Phe-OSu in peptide synthesis.

CAS No. 101214-43-1
Product Name Fmoc-Phe-OSu
Molecular Formula C28H24N2O6
Molecular Weight 484,51 g/mole
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Standard InChI InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
Standard InChIKey VLXHZQQUTCVLGU-DEOSSOPVSA-N
Isomeric SMILES C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Synonyms Fmoc-Phe-OSu;101214-43-1;AmbotzFAA6490;SCHEMBL1261331;MolPort-008-267-786;ZINC71788081;AK-81219;KB-281495;FT-0626510;ST24047302;(2,5-dioxopyrrolidin-1-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate;2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalaninate
PubChem Compound 11826988
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator